

# The Physiological Functions of Intermedin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

# **Abstract**

Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a member of the calcitonin gene-related peptide (CGRP) superfamily, playing a crucial role in a wide array of physiological and pathophysiological processes.[1][2] Discovered in 2004, this peptide is expressed in numerous tissues and exerts its effects through interaction with receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). [1][2] This technical guide provides a comprehensive overview of the core physiological functions of **Intermedin B**, with a focus on its cardiovascular, renal, endocrine, and anti-inflammatory roles. Detailed signaling pathways, quantitative data from key studies, and experimental methodologies are presented to facilitate further research and therapeutic development.

## Introduction to Intermedin B

Intermedin is a novel peptide that shares structural and functional homology with adrenomedullin (AM) and calcitonin gene-related peptide (CGRP).[3][4] It is derived from a larger precursor protein, preprointermedin, which is proteolytically processed to yield biologically active fragments, primarily IMD1-53, IMD1-47, and IMD8-47.[3][5] IMD's wide distribution throughout the body, including the pituitary gland, heart, kidneys, and gastrointestinal tract, suggests its involvement in diverse physiological functions.[1][6] It



primarily signals through CLR/RAMP receptor complexes, with varying affinities for different RAMP subtypes, leading to a range of cellular responses.[1][3]

### **Cardiovascular Functions**

IMD exerts significant effects on the cardiovascular system, primarily acting as a potent vasodilator and regulator of cardiac function.[3]

# **Vasodilation and Blood Pressure Regulation**

Intravenous administration of IMD leads to a dose-dependent decrease in mean arterial pressure.[7][8] This hypotensive effect is attributed to its powerful vasodilatory action on various vascular beds.[2][8] IMD promotes the relaxation of preconstricted aortic rings and increases blood flow to organs such as the heart, lungs, and kidneys.[2][7] The vasodilatory effects are mediated, in part, by the elevation of intracellular cyclic adenosine monophosphate (cAMP) and the activation of the nitric oxide (NO)-cGMP signaling pathway.[7][9]

#### **Cardiac Effects**

The influence of IMD on cardiac function is complex and can be context-dependent. In normal, healthy myocardium, IMD can have a negative inotropic effect, decreasing contractility.[10] This is mediated by increased nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[10] Conversely, in models of cardiac hypertrophy or nitric oxide deficiency, IMD enhances contractility and improves relaxation, a response linked to the phosphorylation of phospholamban.[10] Furthermore, IMD has demonstrated cardioprotective effects in the context of ischemia-reperfusion injury by reducing myocardial damage and improving cardiac function.[3][5] It also inhibits myocardial fibrosis by downregulating TGF- $\beta$  signaling.[2]

# Quantitative Data: Cardiovascular Effects of Intermedin B



| Parameter                                                  | Species | IMD Form             | Concentrati<br>on/Dose                         | Effect                     | Reference |
|------------------------------------------------------------|---------|----------------------|------------------------------------------------|----------------------------|-----------|
| Mean Arterial<br>Pressure                                  | Rat     | IMD1-47 &<br>IMD8-47 | 150 nmol<br>(i.v.)                             | Continuous decrease        | [7]       |
| Left Ventricular End-Systolic Pressure (LVESP)             | Rat     | IMD1-47 &<br>IMD8-47 | 150 nmol<br>(i.v.)                             | Decrease                   | [7]       |
| +LVdp/dtmax                                                | Rat     | IMD1-47 &<br>IMD8-47 | 150 nmol<br>(i.v.)                             | Decrease                   | [7]       |
| -LVdp/dtmax                                                | Rat     | IMD1-47 &<br>IMD8-47 | 150 nmol<br>(i.v.)                             | Decrease                   | [7]       |
| Left Ventricular End-Diastolic Pressure (LVEDP)            | Rat     | IMD1-47 &<br>IMD8-47 | 150 nmol<br>(i.v.)                             | Elevation                  | [7]       |
| 3H-Leucine<br>Incorporation<br>(Cardiomyocy<br>tes)        | Rat     | IMD1-47              | 10 <sup>-7</sup> and<br>10 <sup>-8</sup> mol/L | 12-25%<br>decrease         | [7]       |
| 3H-Leucine<br>Incorporation<br>(Cardiomyocy<br>tes)        | Rat     | IMD8-47              | 10 <sup>-7</sup> and<br>10 <sup>-8</sup> mol/L | 14-18%<br>decrease         | [7]       |
| Left Ventricular Systolic Pressure (LVSP) (Isolated Heart) | Rat     | IMD8-47              | 10 <sup>-8</sup> and<br>10 <sup>-7</sup> mol/L | 40% and<br>56%<br>decrease | [7]       |



| +LVdp/dtmax<br>(Isolated<br>Heart)             | Rat | IMD8-47 | 10 <sup>-8</sup> and<br>10 <sup>-7</sup> mol/L | 33% and<br>47%<br>decrease | [7] |
|------------------------------------------------|-----|---------|------------------------------------------------|----------------------------|-----|
| -LVdp/dtmax<br>(Isolated<br>Heart)             | Rat | IMD8-47 | 10 <sup>-8</sup> and<br>10 <sup>-7</sup> mol/L | 25% and<br>39%<br>decrease | [7] |
| Coronary Perfusion Flow (CPF) (Isolated Heart) | Rat | IMD8-47 | 10 <sup>-8</sup> and<br>10 <sup>-7</sup> mol/L | 25% and<br>33% increase    | [7] |
| Myocardial<br>cAMP<br>Content (in<br>vivo)     | Rat | IMD1-47 | 10 <sup>-7</sup> mol/L                         | 68% increase               | [7] |
| Myocardial cAMP Content (in vivo)              | Rat | IMD8-47 | 10 <sup>-7</sup> mol/L                         | 150%<br>increase           | [7] |
| Aortic cAMP<br>Content (in<br>vivo)            | Rat | IMD1-47 | 10 <sup>-7</sup> mol/L                         | 320%<br>increase           | [7] |
| Aortic cAMP<br>Content (in<br>vivo)            | Rat | IMD8-47 | 10 <sup>-7</sup> mol/L                         | 281%<br>increase           | [7] |
| Myocardial cAMP Content (Isolated Heart)       | Rat | IMD1-47 | 10 <sup>-7</sup> mol/L                         | 24% increase               | [7] |
| Myocardial<br>cAMP<br>Content                  | Rat | IMD8-47 | 10 <sup>-7</sup> mol/L                         | 73% increase               | [7] |



(Isolated Heart)

### **Renal Functions**

IMD plays a significant role in renal physiology, including the regulation of renal blood flow, water-electrolyte homeostasis, and protection against kidney injury.[3]

# **Renal Hemodynamics and Diuresis**

IMD increases renal perfusion and exhibits direct diuretic and natriuretic effects.[2][8] Intravenous administration of IMD1-47 leads to increased renal blood flow and decreased vascular resistance in the kidneys.[2]

# **Protection Against Renal Injury**

IMD has demonstrated protective effects in various models of kidney damage. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, IMD administration lowered blood pressure, increased urine volume, and restored creatinine clearance.[11] It also reduced vascular and glomerular injury, and attenuated renal inflammation and fibrosis.[11] Furthermore, IMD protects against renal ischemia-reperfusion injury by inhibiting oxidative stress, apoptosis, and endoplasmic reticulum stress.[4][12] In contrast-induced acute kidney injury (CIAKI), IMD preserves peritubular capillary endothelial integrity by activating the cAMP/Rac1 pathway.[13][14]

### **Endocrine Functions**

IMD is highly expressed in the pituitary gland and is involved in the regulation of hormone secretion.[6][15]

# **Regulation of Prolactin Release**

IMD functions as a paracrine factor in the pituitary to regulate prolactin release.[6][15] It stimulates a dose-dependent increase in prolactin secretion from cultured rat pituitary cells and elevates plasma prolactin levels in vivo.[15] This effect is particularly relevant during different reproductive states in females, as estrogen treatments have been shown to increase IMD expression in the pituitary.[6][15]



#### **Inhibition of Growth Hormone Release**

In contrast to its effect on prolactin, IMD inhibits the release of growth hormone (GH) from cultured anterior pituitary cells.[8][16]

# **Anti-inflammatory and Neuroprotective Roles**

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of **Intermedin B**.

# **Anti-inflammatory Effects**

IMD has been shown to reduce the expression of major inflammatory factors in sepsis by regulating the NLRP3/Caspase-1/IL-1 $\beta$  pathway.[2][9] In a model of neuroinflammation, **Intermedin B** isolated from Curcuma longa inhibited the production of pro-inflammatory mediators such as PGE2, TNF- $\alpha$ , and IL-6 in microglia.[17] This anti-inflammatory action is mediated through the inhibition of the NF- $\kappa$ B signaling pathway.[17]

# **Neuroprotective Effects**

**Intermedin B** has demonstrated neuroprotective effects by inhibiting the generation of reactive oxygen species (ROS) in hippocampal cells.[17] This antioxidant activity suggests its potential as a therapeutic agent for neurodegenerative diseases.[18]

#### **Role in Cancer**

The role of IMD in cancer is multifaceted and appears to be tumor-type specific. It has been implicated in promoting cell proliferation, survival, invasion, and angiogenesis in several cancers.

- Glioblastoma: IMD expression is positively correlated with the malignancy grade of gliomas.
   [19][20] It promotes glioma cell invasion and proliferation through the activation of the ERK1/2 signaling pathway.[19][20]
- Hepatocellular Carcinoma (HCC): IMD is overexpressed in HCC and regulates cell proliferation and survival.[21] It stimulates cell growth, at least in part, through the Erk1/2 signaling pathway.[21][22]



- Breast Cancer: IMD promotes breast cancer cell invasion and metastasis by increasing ribosome biogenesis and protein translation via the Src/c-Myc signaling pathway.[23]
- Colorectal Cancer (CRC): IMD stimulates CRC cell growth and migration and promotes angiogenesis.[22]

# **Signaling Pathways**

IMD exerts its diverse physiological effects by activating multiple intracellular signaling pathways upon binding to its CLR/RAMP receptors.

# **Gαs-cAMP-PKA Pathway**

The primary signaling pathway activated by IMD is the Gαs-cAMP-PKA pathway.[1][9] Binding of IMD to its receptor leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate various cellular responses, including vasodilation and hormone secretion.[7][9]



Click to download full resolution via product page

IMD-cAMP-PKA Signaling Pathway

# PI3K/Akt and AMPK Pathways

IMD can also activate the PI3K/Akt and AMPK signaling pathways.[1][9] These pathways are involved in cell survival, proliferation, and metabolism. For instance, in diabetic cardiomyopathy, IMD up-regulates CPT-1β through the PI3K/Akt pathway.[24]





Click to download full resolution via product page

#### **IMD-PI3K/Akt Signaling Pathway**

# **ERK1/2 Pathway**

The ERK1/2 pathway is another important signaling cascade activated by IMD, particularly in the context of cancer.[1][9] Activation of this pathway promotes cell migration, proliferation, and angiogenesis.[9][19] In hepatocellular carcinoma, IMD-induced cell invasion is mediated through the ERK1/2-EGR1/DDIT3 signaling pathway.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Multi-biological functions of intermedin in diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 3. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of intermedin(1-53) on cardiac function and ischemia/reperfusion injury in isolated rat hearts PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiovascular effects of newly discovered peptide intermedin/adrenomedullin 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of Adrenomedullin 2/Intermedin PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Reverse myocardial effects of intermedin in pressure-overloaded hearts: role of endothelial nitric oxide synthase activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermedin ameliorates vascular and renal injury by inhibition of oxidative stress PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermedin protects against renal ischemia-reperfusion injury by inhibiting endoplasmic reticulum stress PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Protective Role of Intermedin in Contrast-Induced Acute Kidney Injury: Enhancing Peritubular Capillary Endothelial Cell Adhesion and Integrity Through the cAMP/Rac1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Intermedin/Adrenomedullin-2 inhibits growth hormone release from cultured, primary anterior pituitary cells PubMed [pubmed.ncbi.nlm.nih.gov]







- 17. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-kB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Intermedin (Adrenomedullin 2) Suppresses the Growth of Glioblastoma and Increases the Antitumor Activity of Temozolomide PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Intermedin is overexpressed in hepatocellular carcinoma and regulates cell proliferation and survival PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intermedin (adrenomedullin 2) promotes breast cancer metastasis via Src/c-Myc-mediated ribosome production and protein translation PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Physiological Functions of Intermedin B: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1163468#physiological-functions-of-intermedin-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com